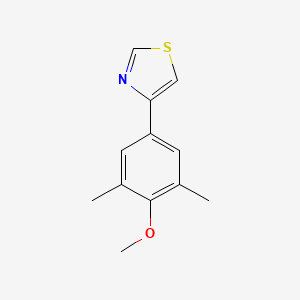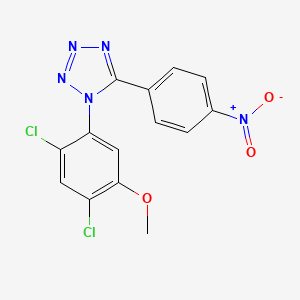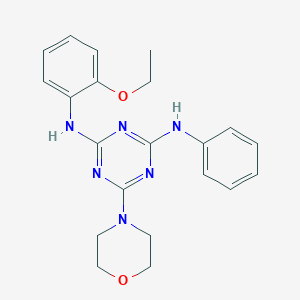
N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a derivative of 1,3,5-triazine, which is a heterocyclic compound with a ring structure composed of three carbon atoms and three nitrogen atoms. The specific structure of this compound suggests that it has been modified with ethoxyphenyl and morpholino groups, which could potentially affect its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related triazine derivatives has been reported in the literature. For instance, morpholine-substituted 1,3,5-triazine derivatives have been successfully synthesized, as described in the first paper. These derivatives include an alkoxy-o-carborane group in the 6-position of the triazine ring, which is a structural feature that could be similar to the ethoxy group in the compound of interest .
Molecular Structure Analysis
The molecular structure of triazine derivatives can be complex, with various substituents influencing the overall shape and electronic distribution. In the second paper, the authors discuss a triazine compound with morpholine and phenoxy substituents. They report the dihedral angle between the triazine and phenyl rings, which is a critical aspect of the molecule's conformation . Although the compound is not directly studied, this information provides insight into how substituents can affect the triazine core's geometry.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of this compound, they do provide information on the reactivity of similar compounds. Triazine derivatives are known for their versatility in chemical reactions, often serving as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of morpholine and ethoxyphenyl groups could influence the reactivity, making the compound a potential candidate for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives can vary widely depending on their substituents. The papers do not provide specific data on the compound of interest, but they do offer insights into related molecules. For example, the crystallographic analysis in the second paper reveals the conformation of the morpholine rings, which can impact the compound's solubility, stability, and interaction with biological targets . The cytotoxicity data from the first paper also suggest that these compounds can have significant biological activities, which could be relevant for the compound .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
The synthesis of novel triazole derivatives, including morpholine components, indicates the utility of such compounds in developing antimicrobial agents. These compounds have been shown to possess good to moderate activities against various microorganisms, underscoring their potential in the creation of new antimicrobial substances (H. Bektaş et al., 2007).
Biological Activity of Pyrimidine Derivatives
A series of pyrimidine derivatives linked with morpholinophenyl groups have been synthesized and evaluated for larvicidal activity. These compounds demonstrate significant activity against larvae, highlighting their potential application in pest control and public health (S. Gorle et al., 2016).
Material Science Applications
Triazine compounds have been utilized in the improvement of electronic devices such as organic light-emitting diodes (OLEDs). These compounds serve as efficient electron-transport layers, enhancing the driving voltages, power conversion efficiencies, and operational stability of OLEDs, showcasing their significance in advancing electronic and optoelectronic technologies (T. Matsushima et al., 2010).
Environmental Applications
Compounds similar to the one of interest have been investigated for their adsorption properties, specifically in the removal of pesticides from wastewater. This application is critical for environmental protection, offering a cost-effective and efficient method for purifying water contaminated with hazardous chemicals (Stéphanie Boudesocque et al., 2008).
Propriétés
IUPAC Name |
2-N-(2-ethoxyphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-2-29-18-11-7-6-10-17(18)23-20-24-19(22-16-8-4-3-5-9-16)25-21(26-20)27-12-14-28-15-13-27/h3-11H,2,12-15H2,1H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOPLZOJQFAHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-4-carboxamide](/img/structure/B2550818.png)

![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2550821.png)
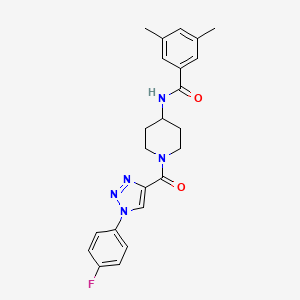

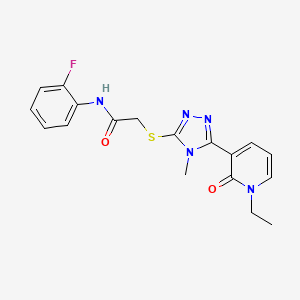
![3-(benzotriazol-1-yl)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide](/img/structure/B2550827.png)

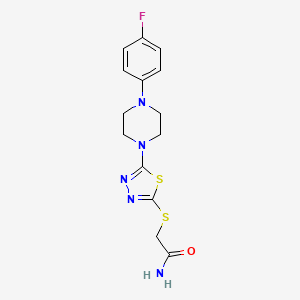

![2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2550832.png)
![2-chloro-3-fluoro-N-{4-[4-(3-methylphenyl)piperazin-1-yl]butyl}pyridine-4-carboxamide](/img/structure/B2550833.png)
